(2Z)-3-bromoprop-2-ene-1-sulfonyl chloride
CAS No.: 1937253-54-7
Cat. No.: VC18045206
Molecular Formula: C3H4BrClO2S
Molecular Weight: 219.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1937253-54-7 |
|---|---|
| Molecular Formula | C3H4BrClO2S |
| Molecular Weight | 219.49 g/mol |
| IUPAC Name | (Z)-3-bromoprop-2-ene-1-sulfonyl chloride |
| Standard InChI | InChI=1S/C3H4BrClO2S/c4-2-1-3-8(5,6)7/h1-2H,3H2/b2-1- |
| Standard InChI Key | XRVUKQKOWRSTOH-UPHRSURJSA-N |
| Isomeric SMILES | C(/C=C\Br)S(=O)(=O)Cl |
| Canonical SMILES | C(C=CBr)S(=O)(=O)Cl |
Introduction
Structural and Molecular Characteristics
Core Structural Features
(2Z)-3-Bromoprop-2-ene-1-sulfonyl chloride belongs to the class of allylic sulfonyl chlorides, distinguished by its Z-stereochemistry at the double bond between C2 and C3. The sulfonyl chloride group () at position 1 and the bromine atom at position 3 create a highly polarized molecular framework, predisposing the compound to nucleophilic substitution and elimination reactions .
Key Structural Data:
-
Molecular Formula:
-
SMILES Notation:
The Z-configuration is critical for its spatial arrangement, influencing reactivity patterns compared to its E-isomer.
Computed Physicochemical Properties
PubChem-derived computational data provide insights into the compound’s behavior in solution and its interaction with biological systems:
| Property | Value | Relevance |
|---|---|---|
| XLogP3 | 1.4 | Moderate lipophilicity |
| Hydrogen Bond Donors | 0 | Low polarity |
| Topological Polar Surface Area | 42.5 Ų | Moderate solubility in polar solvents |
| Rotatable Bond Count | 2 | Conformational flexibility |
These properties suggest that the compound may penetrate lipid membranes but requires polar solvents for dissolution .
Nomenclature and Identifiers
Systematic Naming
The IUPAC name (2Z)-3-bromoprop-2-ene-1-sulfonyl chloride explicitly denotes:
-
The Z-configuration of the double bond.
-
The sulfonyl chloride group at position 1.
-
The bromine substituent at position 3.
Registry Identifiers
These identifiers facilitate unambiguous referencing in regulatory and research contexts.
| Hazard Class | Category | Pictogram |
|---|---|---|
| Acute Oral Toxicity | 4 | ⚠️ |
| Skin Corrosion/Irritation | 1B | ⚠️ |
| Respiratory Irritation | 3 | ⚠️ |
Precautionary Measures
Handling protocols emphasize:
-
Avoiding inhalation or skin contact (P280).
-
Immediate rinsing after exposure (P305+P354+P338).
Related Compounds and Analogues
The compound’s structural relatives exhibit variations in halogens or stereochemistry, altering their reactivity:
| Compound | Structural Difference | Key Property Differences |
|---|---|---|
| 3-Iodoprop-2-ene-1-sulfonyl chloride | Iodine replaces bromine | Higher molecular weight, enhanced leaving-group ability |
| (2E)-3-Bromoprop-2-ene-1-sulfonyl chloride | E-stereochemistry | Altered spatial orientation, reactivity |
| 3-Chloroprop-2-ene-1-sulfonyl chloride | Chlorine replaces bromine | Lower molecular weight, reduced stability |
The Z-isomer’s stereochemistry may favor specific reaction pathways, such as stereoselective additions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume